1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Reactions of Cyclic Compounds: Researchers have developed methods for synthesizing functionalized 1H-pyrimidines, which involve reactions of cyclic oxalyl compounds, potentially including derivatives like 1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, indicating its relevance in synthetic organic chemistry (Altural et al., 1989).
- Antithrombotic Properties: A derivative was synthesized showing favorable cerebral and peripheral antithrombotic effects, demonstrating its potential in medical applications (Furrer et al., 1994).
Electronic and Optical Applications
- Nonlinear Optical (NLO) Chromophores: A study highlighted the synthesis of derivatives bearing diazine rings as π-conjugated linkers, suggesting the utility of such compounds in the development of NLO materials for optical applications (Klikar et al., 2017).
- Photovoltaic Applications: The compound's structural motifs have been explored in the context of solvent selection for molecular bulk heterojunction systems, indicating its relevance in the fabrication of efficient solar cells (Walker et al., 2011).
Catalysis and Material Science
- Recyclable Catalyst for Dihydropyrido[2,3-d]pyrimidine-2,4-diones Synthesis: Research demonstrated the use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, highlighting a sustainable approach in catalysis and green chemistry (Verma & Jain, 2012).
Pharmacological and Biological Research
- Antimicrobial Activity: A study on the synthesis of 3-(benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues and their derivatives exhibited antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Future Directions
Mechanism of Action
Target of Action
Pyrido[3,2-d]pyrimidine derivatives are often designed as inhibitors for certain kinases, such as CDK2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Mode of Action
These compounds typically inhibit their target kinases by binding to the ATP-binding pocket, preventing the phosphorylation process that is necessary for the kinase’s function .
Biochemical Pathways
By inhibiting CDK2, these compounds can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth.
Properties
IUPAC Name |
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18-17-16(9-4-10-20-17)21(12-14-6-2-1-3-7-14)19(24)22(18)13-15-8-5-11-25-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBODJRQJUVQQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.